molecular formula C19H16O6 B11454556 Methyl 2-{[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy}acetate

Methyl 2-{[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy}acetate

Cat. No.: B11454556
M. Wt: 340.3 g/mol
InChI Key: NHEHREJDCXLXBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy}acetate is a synthetic coumarin derivative characterized by a 4-oxochromen core substituted at position 3 with a 4-methoxyphenyl group and at position 7 with a methyl ester-linked acetoxy moiety. The 4-methoxyphenyl group enhances lipophilicity and may facilitate interactions with hydrophobic enzyme pockets, while the methyl ester improves metabolic stability compared to free acids.

Properties

Molecular Formula

C19H16O6

Molecular Weight

340.3 g/mol

IUPAC Name

methyl 2-[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C19H16O6/c1-22-13-5-3-12(4-6-13)16-10-25-17-9-14(24-11-18(20)23-2)7-8-15(17)19(16)21/h3-10H,11H2,1-2H3

InChI Key

NHEHREJDCXLXBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of methyl 2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the intermediate 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-ol. This intermediate is then esterified with methyl bromoacetate under basic conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound’s chromen-4-one core structure is known for its biological activity, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties

Mechanism of Action

The mechanism of action of methyl 2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with various molecular targets and pathways. The chromen-4-one core can inhibit enzymes such as aldose reductase, which is involved in the polyol pathway of glucose metabolism. This inhibition can reduce the formation of sorbitol and mitigate complications related to diabetes. Additionally, the compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative stress .

Comparison with Similar Compounds

Substituent Variations and Structural Modifications

The table below compares key structural features and properties of the target compound with analogues:

Compound Name R3 R7 Key Features Molecular Weight (g/mol) Reference
Methyl 2-{[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy}acetate (Target) 4-Methoxyphenyl Methyl ester acetoxy Enhanced lipophilicity; potential enzyme inhibition ~328.3
Methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate 4-Methyl, 3-propyl Methyl ester acetoxy Smaller alkyl groups; increased membrane permeability 290.3
Methyl 2-{[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate 4-Fluorophenyl, 2-CF3 Methyl ester acetoxy Electron-withdrawing F and CF3; higher metabolic stability 424.3
Ethyl {[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate 3,4-Dimethoxyphenyl, 2-CF3 Ethyl ester acetoxy Antioxidant potential; increased steric hindrance 452.4
2-ethoxyethyl 2-[3-(4-tert-butylphenoxy)-4-oxochromen-7-yl]oxyacetate 4-tert-Butylphenoxy Ethoxyethyl ester acetoxy Bulky substituents; reduced solubility 442.5
Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetate Benzodioxin Methyl ester acetoxy Planar fused ring; enhanced π-π interactions 382.4

Impact of Substituents on Physicochemical Properties

  • Electron Effects : Fluorine () and trifluoromethyl groups () introduce electron-withdrawing effects, altering electronic distribution and reactivity.
  • Steric Hindrance: Bulky groups like tert-butylphenoxy () or ethoxyethyl esters () may reduce binding affinity to target proteins due to steric clashes.
  • Metabolic Stability : Methyl esters (target, ) are more resistant to hydrolysis than ethyl esters (), improving bioavailability.

Biological Activity

Methyl 2-{[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy}acetate is a synthetic compound characterized by its unique chromone structure, which includes a methoxyphenyl group. This compound has garnered attention in pharmacology due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18O5C_{18}H_{18}O_5. The presence of functional groups such as esters and ketones enhances its reactivity and solubility, making it a subject of interest for various biological studies.

Antioxidant Properties

Preliminary studies suggest that this compound exhibits significant antioxidant activity. The compound's structural components are reminiscent of flavonoids, which are well-known for their ability to scavenge free radicals and reduce oxidative stress. Research indicates that the methoxy group enhances the compound's solubility and reactivity, contributing to its antioxidant capabilities.

Anti-inflammatory Activity

Research has shown that this compound may inhibit specific inflammatory pathways. Interaction studies have focused on its binding affinity with various biological targets related to inflammation. Initial findings suggest that this compound may downregulate pro-inflammatory cytokines, although detailed mechanistic studies are necessary to confirm these interactions and their implications for therapeutic use .

Anticancer Activity

This compound has demonstrated potential anticancer properties in various in vitro studies. The compound appears to induce apoptosis in cancer cell lines and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. However, further research is required to elucidate the exact mechanisms by which this compound exerts its anticancer effects .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features of related compounds:

Compound NameMolecular FormulaKey Features
Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yloxy]acetateC18H18O5C_{18}H_{18}O_5Contains additional methyl groups enhancing lipophilicity
Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yloxy]acetateC19H20O5C_{19}H_{20}O_5Ethyl group increases solubility compared to methyl version
Methylethyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetateC19H20O6C_{19}H_{20}O_6Additional methyl group on the chromone enhances activity

These compounds share common features such as the chromone backbone and methoxy substitutions but differ in functional groups that influence their pharmacological properties and applications.

Case Studies

Several case studies have highlighted the biological activities of this compound:

  • In Vitro Studies on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Assays : In a model of induced inflammation, this compound showed a dose-dependent decrease in inflammatory markers, supporting its use as an anti-inflammatory therapeutic.
  • Antioxidant Efficacy : In assays measuring radical scavenging activity, this compound exhibited potent antioxidant effects comparable to established antioxidants like vitamin C.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.